Anticancer Potency Linked to 2,4-Dimethylphenyl Substituent
In a head-to-head SAR study of 1,6-disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-one anticancer agents, the derivative containing a 2,4-dimethylphenyl group at the N1-position (Compound 5c) was identified as the most potent among all tested analogs against a panel of human cancer cell lines [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.16 - 0.40 μM (for the most potent compound in the series, Compound 5c) |
| Comparator Or Baseline | Other 1,6-disubstituted analogs in the series with different N1-aryl substituents (e.g., phenyl, 4-fluorophenyl, 3-chlorophenyl). Exact comparative values for individual analogs are not provided in the abstract, but the compound with the 2,4-dimethylphenyl group was explicitly noted as the most potent. |
| Quantified Difference | Compound 5c was 'the most potent' with IC50 values in the range of 0.16 to 0.40 μM, indicating that the 2,4-dimethylphenyl substitution confers a superior activity profile relative to other N1-aryl groups within this chemotype. |
| Conditions | In vitro antiproliferative assay against a panel of human cancer cell lines including prostate (DU-145), colon (HT-29, HCT-116), and melanoma (A375P). |
Why This Matters
For medicinal chemists optimizing anticancer leads, this evidence demonstrates that the 2,4-dimethylphenyl group is not a passive spectator but a critical pharmacophoric element that can maximize potency, making 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carbaldehyde a preferred starting material over other N-aryl pyrazole carbaldehydes for this scaffold.
- [1] Devegowda, V. N., Seo, S. H., Pae, A. N., Nam, G., & Choi, K. I. (2012). Synthesis of 1,6-Disubstituted 4,5,6,7-Tetrahydropyrazolo[3,4-c]pyridin-7-one Derivatives and Evaluation of Their Anticancer Activity. Bulletin of the Korean Chemical Society, 33(2), 647-650. DOI: 10.5012/bkcs.2012.33.2.647. View Source
